Cas no 2137660-81-0 (1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo-)

1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo-, is a heterocyclic organic compound featuring a benzopyran core substituted with a carboxylic acid group, a methoxy moiety, and a methyl group. Its structural framework makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups enhances its reactivity in selective transformations. This compound is of interest in medicinal chemistry due to its potential as a precursor for bioactive derivatives, including anti-inflammatory and antimicrobial agents. Its well-defined purity and stability ensure consistent performance in research and industrial applications.
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo- structure
2137660-81-0 structure
Product name:1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo-
CAS No:2137660-81-0
MF:C12H12O5
MW:236.220684051514
CID:5257045

1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo- Chemical and Physical Properties

Names and Identifiers

    • 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo-
    • Inchi: 1S/C12H12O5/c1-12(11(14)15)6-8-7(10(13)17-12)4-3-5-9(8)16-2/h3-5H,6H2,1-2H3,(H,14,15)
    • InChI Key: JBYMLWSARCTIPO-UHFFFAOYSA-N
    • SMILES: C1(C)(C(O)=O)OC(=O)C2=CC=CC(OC)=C2C1

1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-397502-10.0g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
10.0g
$3315.0 2023-03-02
Enamine
EN300-397502-2.5g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
2.5g
$1509.0 2023-03-02
Enamine
EN300-397502-1.0g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
1g
$0.0 2023-06-07
Enamine
EN300-397502-0.25g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
0.25g
$708.0 2023-03-02
Enamine
EN300-397502-0.5g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
0.5g
$739.0 2023-03-02
Enamine
EN300-397502-0.05g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
0.05g
$647.0 2023-03-02
Enamine
EN300-397502-0.1g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
0.1g
$678.0 2023-03-02
Enamine
EN300-397502-5.0g
5-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
2137660-81-0
5.0g
$2235.0 2023-03-02

Additional information on 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo-

Introduction to 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo (CAS No. 2137660-81-0) and Its Emerging Applications in Chemical Biology

The compound 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo (CAS No. 2137660-81-0) represents a structurally intriguing heterocyclic molecule that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. As a derivative of benzopyran, this compound exhibits a fused aromatic system with functional groups that make it a promising candidate for further exploration in drug discovery and molecular research.

Benzopyrans, also known as chromenes and their oxygenated derivatives, are a class of heterocyclic compounds that have been extensively studied for their biological activities. The presence of a carbonyl group at the 1-position and methoxy substitution at the 5-position in 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo contributes to its potential as a scaffold for developing novel therapeutic agents. The carboxylic acid moiety at the 3-position further enhances its reactivity, making it suitable for various chemical modifications and bioconjugation strategies.

Recent advancements in the field of medicinal chemistry have highlighted the importance of benzopyran derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that benzopyrans exhibit anti-inflammatory, antioxidant, and anticancer properties. The structural motif of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo aligns well with these pharmacological profiles, suggesting its potential utility in developing next-generation therapeutics.

In particular, the dihydro substitution at the 3,4-position enhances the metabolic stability of the molecule while maintaining its bioactivity. This feature is crucial for drug candidates that need to withstand enzymatic degradation in vivo. Additionally, the methoxy group at the 5-position can serve as a site for further functionalization, allowing chemists to tailor the compound’s properties for specific biological targets.

One of the most compelling aspects of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo is its potential as a scaffold for kinase inhibition. Kinases are enzymes that play a pivotal role in numerous cellular processes and are frequently implicated in diseases such as cancer and inflammation. Benzopyran derivatives have shown promise in inhibiting specific kinases by binding to their active sites and modulating their activity. The unique structural features of this compound make it an attractive candidate for designing kinase inhibitors with improved selectivity and efficacy.

Recent research has also explored the antimicrobial properties of benzopyran derivatives. The structural complexity of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxo suggests its potential as an antimicrobial agent against resistant bacterial strains. This is particularly relevant in light of the growing concern over antibiotic resistance worldwide. By targeting bacterial enzymes or cell wall synthesis pathways, this compound could offer a novel approach to combating infections caused by multidrug-resistant bacteria.

The synthesis of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-5-methoxy-3-methyl-1-oxy involves multi-step organic transformations that highlight its synthetic accessibility. The use of readily available starting materials and established synthetic protocols makes it feasible to produce this compound on both laboratory and industrial scales. This accessibility is crucial for conducting large-scale screenings and optimizing its pharmacological properties.

In conclusion,1H-Benzopyranone derivatives continue to be an exciting area of research with significant implications for drug discovery and chemical biology. The unique structural features and biological activities associated with compounds like CAS No.2137660 -81 -0 make them valuable tools for understanding disease mechanisms and developing innovative therapeutic strategies.

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